

Toxicological Profile of 5-Nitro-2-furaldehyde: An In-depth Technical Guide

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Compound of Interest

Compound Name: 5-Nitro-2-furaldehyde

Cat. No.: B057684

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of **5-Nitro-2-furaldehyde** (NFA), a significant intermediate in the synthesis of nitrofuran-class antibacterial drugs. While NFA's utility is established, a thorough understanding of its toxicological properties is critical for risk assessment and safe handling in research and pharmaceutical development. This document summarizes the available data on its toxicity, genotoxicity, and carcinogenic potential, outlines standard experimental protocols for its assessment, and visualizes its proposed mechanism of action.

Chemical and Physical Properties

5-Nitro-2-furaldehyde (CAS No: 698-63-5) is a pale yellow, flammable solid. Key chemical and physical properties are summarized below.

Property	Value
Molecular Formula	C ₅ H ₃ NO ₄
Molecular Weight	141.08 g/mol
Melting Point	37-39 °C
Boiling Point	121 °C at 10 mmHg
Synonyms	5-Nitrofurfural, 5-Nitro-2-furancarboxaldehyde

Toxicological Data Summary

Quantitative toxicological data for **5-Nitro-2-furaldehyde** is limited in publicly available literature. Safety Data Sheets (SDS) consistently report a lack of specific data for acute, sub-chronic, and chronic toxicity endpoints. The information presented here is based on available studies and data for related nitrofuran compounds.

Acute Toxicity

No definitive LD50 (oral, dermal) or LC50 (inhalation) values for **5-Nitro-2-furaldehyde** have been established. General hazard statements suggest it may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.

[1]

Table 1: Acute Toxicity Data

Endpoint	Species	Route	Value
Oral LD50	No data available	Oral	No data available
Dermal LD50	No data available	Dermal	No data available
Inhalation LC50	No data available	Inhalation	No data available

Sub-chronic and Chronic Toxicity

No data from repeated dose 90-day or chronic oral toxicity studies for **5-Nitro-2-furaldehyde** are available. Therefore, No Observed Adverse Effect Levels (NOAEL) or Lowest Observed Adverse Effect Levels (LOAEL) have been determined.

Table 2: Sub-chronic and Chronic Toxicity Data

Study Duration	Species	Route	NOAEL	LOAEL
90-Day Study	No data available	No data available	No data available	No data available
Chronic Study	No data available	No data available	No data available	No data available

Genotoxicity

5-Nitro-2-furaldehyde is suspected of causing genetic defects, as indicated by its GHS classification (Muta. 2, H341).[2] Studies have shown mixed results in different test systems. It has demonstrated mutagenic activity in some bacteria (*Mycobacterium phlei*), plant cells, and *Euglena gracilis*. [2] However, a reverse mutation study in *Escherichia coli* WP2 was negative. [2]

An in vivo study in gpt delta transgenic rats found that oral administration of **5-Nitro-2-furaldehyde** for 13 weeks significantly increased the mutant frequency in the kidneys, suggesting it is mutagenic in vivo. The study also indicated that oxidative DNA damage is a likely mechanism for its genotoxicity.

Table 3: Genotoxicity Data

Assay	Test System	Metabolic Activation	Result
In Vitro			
Ames Test	Salmonella typhimurium	No specific data available	No specific data available
Ames Test	Escherichia coli WP2	Not specified	Negative[2]
Mutagenicity Assay	Mycobacterium phlei	Not applicable	Positive[2]
Chromosomal Aberration	Plant cells	Not applicable	Positive[2]
In Vivo			
gpt delta mutation assay	F344 gpt delta rats	Not applicable	Positive
Micronucleus Test	No data available	Not applicable	No data available

Carcinogenicity

There are no direct long-term carcinogenicity bioassays of **5-Nitro-2-furaldehyde** reported by major regulatory bodies like the IARC, NTP, or ACGIH.[1] However, many nitrofuran compounds are known to be carcinogenic in animal studies, and this is a major concern for the class.[3] The genotoxic nature of **5-Nitro-2-furaldehyde** suggests a potential for carcinogenicity. Its structural similarity to other carcinogenic nitrofurans warrants caution.[4]

Table 4: Carcinogenicity Data

Agency	Classification
IARC	Not classified
NTP	Not classified
ACGIH	Not classified

Reproductive and Developmental Toxicity

There is no available data on the reproductive or developmental toxicity of **5-Nitro-2-furaldehyde**.

Table 5: Reproductive and Developmental Toxicity Data

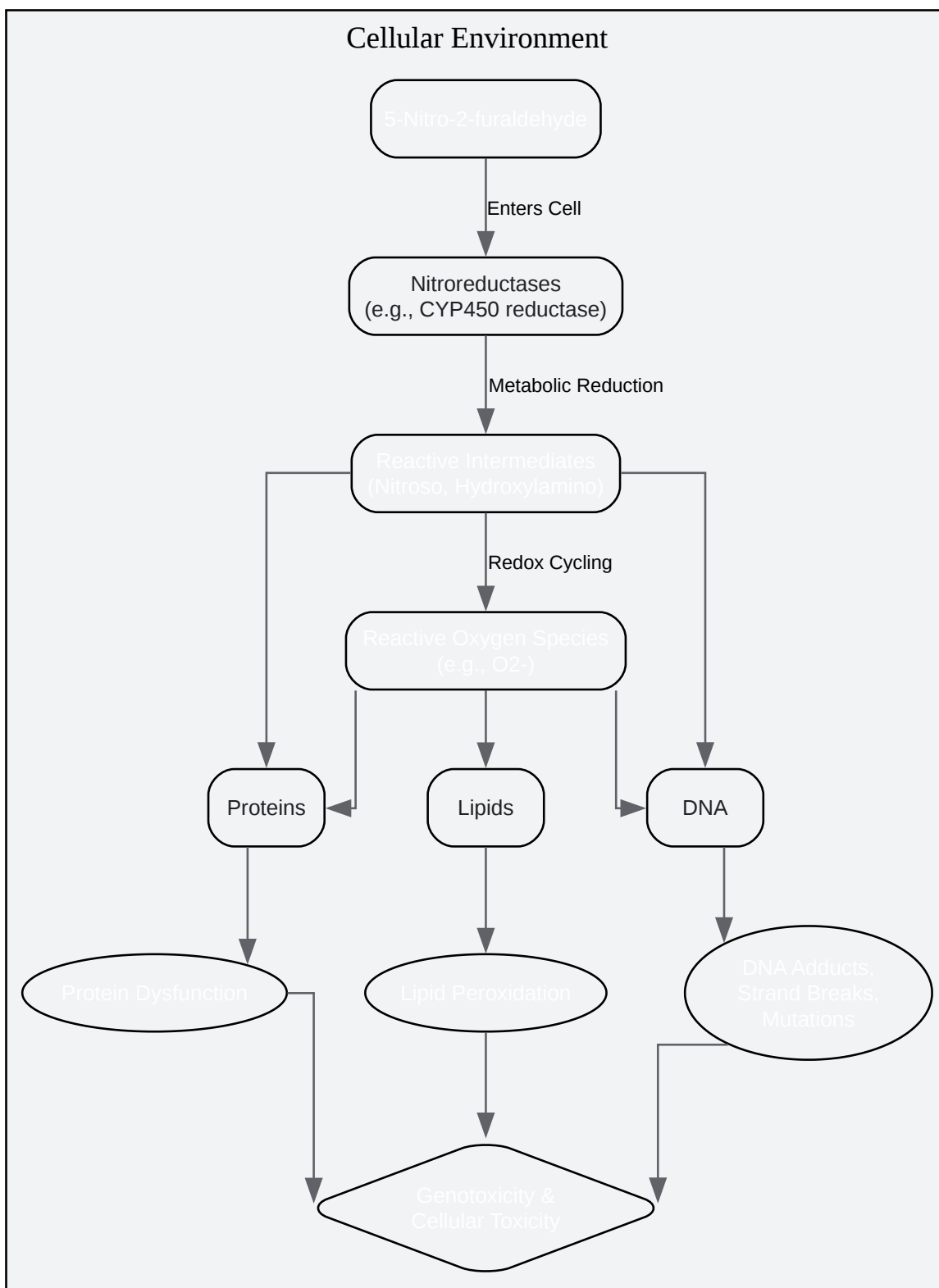
Study Type	Species	Outcome
Reproductive Toxicity	No data available	No data available
Developmental Toxicity	No data available	No data available

Mechanism of Toxicity

The toxicity of **5-Nitro-2-furaldehyde** is believed to follow the general mechanism of the nitrofuran class of compounds. This involves intracellular metabolic activation.[3][5]

- **Reductive Activation:** The nitro group (-NO₂) of the furan ring is reduced by bacterial or mammalian nitroreductases to form highly reactive electrophilic intermediates, such as nitroso and hydroxylamino derivatives.[3] This activation is a key step for both the antimicrobial activity and the toxicity of nitrofurans.

- **Generation of Reactive Oxygen Species (ROS):** The reactive intermediates can undergo redox cycling, leading to the production of superoxide anions and other ROS. This induces oxidative stress within the cell.[\[6\]](#)[\[7\]](#)
- **Macromolecular Damage:** The reactive intermediates and ROS can cause widespread damage to cellular macromolecules. This includes the formation of adducts with DNA, leading to strand breaks and mutations, which underlies the genotoxicity of these compounds.[\[8\]](#)[\[9\]](#) Damage to proteins and lipids can also occur, disrupting cellular function.[\[3\]](#)



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Caption: Proposed mechanism of **5-Nitro-2-furaldehyde** toxicity.

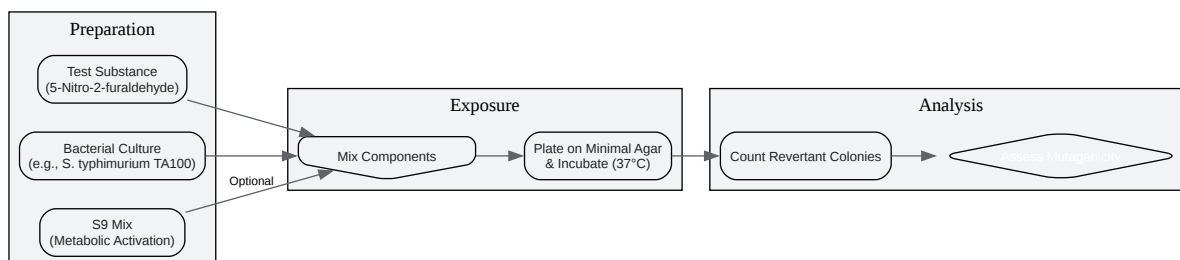
Experimental Protocols

As specific experimental data for **5-Nitro-2-furaldehyde** is often lacking, this section outlines the standard methodologies based on OECD guidelines that would be used to assess its toxicological profile.

Ames Bacterial Reverse Mutation Test (OECD 471)

This test evaluates the potential of a substance to induce gene mutations.

- Test System: Histidine-requiring strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of *Escherichia coli* (e.g., WP2 uvrA).
- Methodology:
 - The test substance is dissolved in a suitable solvent (e.g., DMSO).
 - Varying concentrations of the test substance are added to a mixture containing the bacterial tester strain and, for tests with metabolic activation, a liver homogenate fraction (S9 mix).
 - The mixture is pre-incubated and then mixed with molten top agar and poured onto minimal glucose agar plates.
 - Plates are incubated at 37°C for 48-72 hours.
 - The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
- Evaluation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the background (negative control) level.



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Caption: Workflow for the Ames Bacterial Reverse Mutation Test.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This assay identifies substances that cause structural chromosomal damage in mammalian cells.

- Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
- Methodology:
 - Cell cultures are exposed to at least three concentrations of the test substance for a short duration (e.g., 3-6 hours) with and without S9 mix, and for a longer duration (e.g., 18-24 hours) without S9 mix.
 - A metaphase-arresting agent (e.g., colcemid) is added to the cultures.
 - Cells are harvested, fixed, and stained.

- Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).
- Evaluation: A substance is considered clastogenic if it causes a concentration-dependent and statistically significant increase in the number of cells with structural chromosomal aberrations.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals.

- Test System: Typically mice or rats.
- Methodology:
 - Animals are administered the test substance (usually via oral gavage or intraperitoneal injection) at three dose levels.
 - Bone marrow or peripheral blood is collected at appropriate time points (e.g., 24 and 48 hours after treatment).
 - The cells are prepared on slides and stained.
 - Immature (polychromatic) erythrocytes are scored for the presence of micronuclei.
- Evaluation: A substance is considered genotoxic if it causes a statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes.

Conclusion

The toxicological profile of **5-Nitro-2-furaldehyde** is incomplete, with significant data gaps in acute, sub-chronic, chronic, reproductive, and developmental toxicity. However, the available evidence strongly suggests that it is a genotoxic compound. Its mutagenicity has been demonstrated in several in vitro systems and, importantly, in an in vivo mammalian study. The

mechanism of toxicity is consistent with that of other nitrofurans, involving metabolic activation to reactive species that induce oxidative stress and damage DNA.

Given its genotoxic potential and structural alerts for carcinogenicity, stringent safety precautions are warranted when handling **5-Nitro-2-furaldehyde** in any setting. Further comprehensive toxicological testing according to established international guidelines is necessary to fully characterize its risk to human health. Professionals in drug development should consider this toxicological profile when evaluating the use of **5-Nitro-2-furaldehyde** as an intermediate and in the safety assessment of its derivatives.

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